molecular formula C6H11BrN4O B13272261 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol

Cat. No.: B13272261
M. Wt: 235.08 g/mol
InChI Key: JALTWCVVRNCHRT-UHFFFAOYSA-N
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Description

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1H-1,2,4-triazole with 2-methylpropan-1-ol in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques such as flow chemistry and process intensification may be employed to enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the presence of a methyl group and a hydroxyl group

Properties

Molecular Formula

C6H11BrN4O

Molecular Weight

235.08 g/mol

IUPAC Name

3-(3-amino-5-bromo-1,2,4-triazol-1-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C6H11BrN4O/c1-4(3-12)2-11-5(7)9-6(8)10-11/h4,12H,2-3H2,1H3,(H2,8,10)

InChI Key

JALTWCVVRNCHRT-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=NC(=N1)N)Br)CO

Origin of Product

United States

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